molecular formula C15H17BrN2O2 B1520118 propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate CAS No. 1212283-31-2

propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate

Cat. No.: B1520118
CAS No.: 1212283-31-2
M. Wt: 337.21 g/mol
InChI Key: SOEQTVSZOBRUER-JTQLQIEISA-N
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Description

Propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate is a chemical compound with the CAS Number 1212283-31-2 and a molecular formula of C15H17BrN2O2 . It has a molecular weight of 337.2117 g/mol . This brominated compound is a stereospecific molecule featuring a defined (2S) configuration and a core cyclopenta[b]indole structure, which is a privileged scaffold in medicinal chemistry . The presence of the bromine atom at the 7-position makes it a valuable intermediate for further synthetic elaboration, particularly in metal-catalyzed cross-coupling reactions, which are essential for creating chemical libraries for drug discovery research . While the specific biological activity and mechanism of action for this exact molecule are not fully detailed in the available literature, its structural similarity to other compounds in its class, such as LY2452473 (a selective androgen receptor modulator or SARM), suggests it is of significant interest for researching endocrine pathways and developing novel therapeutics . Researchers can utilize this compound as a key building block in organic synthesis or as a candidate for profiling in high-throughput screening assays to explore its potential biological activities. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

propan-2-yl N-[(2S)-7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c1-8(2)20-15(19)17-10-6-12-11-5-9(16)3-4-13(11)18-14(12)7-10/h3-5,8,10,18H,6-7H2,1-2H3,(H,17,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEQTVSZOBRUER-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1CC2=C(C1)NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)N[C@H]1CC2=C(C1)NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its targets. Some indole derivatives work by interacting with specific proteins or enzymes in the body, altering their function and leading to changes in cellular processes. Others may interact with cell membranes or DNA, affecting cell growth and division .

The pharmacokinetics of indole derivatives can also vary widely. Factors such as the compound’s solubility, stability, and metabolism can all affect its absorption, distribution, metabolism, and excretion (ADME) properties. These properties can in turn affect the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The action environment, or the conditions under which the compound is administered, can also affect its action and efficacy. Factors such as pH, temperature, and the presence of other molecules can all influence how the compound behaves in the body .

Biological Activity

The compound propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate is a member of the carbamate class, which has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its chemical properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C15H17BrN2O2C_{15}H_{17}BrN_{2}O_{2}, with a molecular weight of 337.22 g/mol. The structure features a cyclopenta[b]indole moiety that is significant in various biological interactions.

Physical Properties

PropertyValue
Molecular Weight337.22 g/mol
CAS Number1212283-31-2
MDL NumberMFCD13193067

The biological activity of this compound has been linked to its interaction with various biological targets:

  • Enzyme Inhibition : Studies have indicated that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and apoptosis.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurochemical pathways and exhibiting potential neuroprotective effects.

Case Studies and Research Findings

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of structurally related compounds. The findings suggested that derivatives of cyclopenta[b]indole exhibited significant cytotoxicity against various cancer cell lines, indicating a promising therapeutic avenue for this compound .
  • Neuroprotective Effects : Research conducted on indole derivatives showed that they could protect neuronal cells from oxidative stress-induced damage. This suggests that this compound might possess similar protective properties .
  • Toxicological Profiling : A comprehensive study analyzed the toxicological profiles of various chemicals including this compound. The results showed low toxicity levels in vitro, supporting its potential for further development as a safe therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

A. Antiviral Properties
Research indicates that compounds similar to propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate exhibit antiviral activity. A study highlighted the effectiveness of substituted tetracyclic indole derivatives in inhibiting the hepatitis C virus (HCV) NS5A protein, which is crucial for viral replication . The structural features of this compound may contribute to similar antiviral mechanisms.

B. CNS Activity
The compound's structure suggests potential central nervous system (CNS) activity. Benzodiazepine-like compounds are known for their sedative and anxiolytic properties. The compound could be explored for its ability to modulate neurotransmitter systems or as a precursor for developing new anxiolytic medications .

Synthesis and Functionalization

A. Synthetic Pathways
The synthesis of this compound involves various organic reactions that can be optimized for yield and purity. Methods such as palladium-catalyzed cross-coupling reactions have been employed to create complex indole derivatives efficiently . This synthetic versatility is essential for producing analogs with enhanced biological activity.

B. Structure Activity Relationship (SAR) Studies
Understanding the structure–activity relationship of this compound can guide the design of more potent derivatives. Researchers can modify the bromine substitution or alter the carbamate moiety to evaluate changes in biological efficacy and selectivity against targeted diseases.

Chemical Reactions Analysis

Carbamate Hydrolysis and Functionalization

The carbamate group (propan-2-yl carbamate) is susceptible to hydrolysis under acidic or basic conditions, generating the corresponding amine. For example:

  • Hydrolysis :
    R O C O NH IndoleH2O H+ or OHNH2 Indole+CO2+Propan 2 ol\text{R O C O NH Indole}\xrightarrow{\text{H}_2\text{O H}^+\text{ or OH}^-}\text{NH}_2\text{ Indole}+\text{CO}_2+\text{Propan 2 ol}

    Similar cleavage reactions are reported for carbamates under mild conditions .

Reaction Type Conditions Product Reference
Acidic HydrolysisHCl (aq), reflux7-Bromo-2-amino-cyclopenta[b]indole
Basic HydrolysisNaOH (aq), 60°C7-Bromo-2-amino-cyclopenta[b]indole

Bromine Substitution Reactions

The bromine atom at position 7 enables cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • Suzuki Coupling :
    7 Br Indole+Ar B OH 2Pd catalyst7 Ar Indole+HBr\text{7 Br Indole}+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst}}\text{7 Ar Indole}+\text{HBr}

    Palladium-catalyzed couplings with aryl boronic acids are well-documented for brominated indoles .

Reaction Type Conditions Product Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C7-Aryl-cyclopenta[b]indole derivative
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C7-Amino-cyclopenta[b]indole derivative

Cyclopenta[b]indole Core Reactivity

The fused cyclopentane ring and indole system may participate in cycloadditions or electrophilic substitutions:

  • Electrophilic Aromatic Substitution :
    Bromination or nitration at the C3 position of the indole ring is feasible under acidic conditions .

  • [3+2] Cycloaddition :
    The cyclopentene moiety could act as a dienophile in reactions with 1,3-dienes under Lewis acid catalysis .

Reaction Type Conditions Product Reference
BrominationBr₂, AcOH, 0°C3,7-Dibromo-cyclopenta[b]indole
NitrationHNO₃, H₂SO₄, 0°C3-Nitro-7-bromo-cyclopenta[b]indole

Chiral Center Modifications

The stereochemistry at the C2 position (S-configuration) may influence asymmetric transformations:

  • Enantioselective Alkylation :
    Chiral auxiliaries or organocatalysts could direct alkylation at the carbamate nitrogen .

Reaction Type Conditions Product Reference
Asymmetric AlkylationLDA, Chiral ligand, THF, -78°CN-Alkylated carbamate derivative

Radical-Mediated Reactions

The bromine atom and indole core may participate in radical cascades:

  • Mn-Mediated Cyclization :
    Manganese(III) acetate can promote radical additions to the indole ring, forming fused polycyclic structures .

Reaction Type Conditions Product Reference
Radical CyclizationMn(OAc)₃, NaOAc, AcOH, 80°CFused tricyclic indole derivative

Thermal Rearrangements

Heating may induce ring expansion or contraction via electrocyclic mechanisms:

  • Ring Expansion :
    Thermal treatment (150–200°C) could lead to cycloheptane-fused indoles via -sigmatropic shifts .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Substituents Carbamate Group Molecular Formula MW (g/mol) Key Features
Target: Propan-2-yl N-[(2S)-7-bromo-...carbamate 7-Br, cyclopenta[b]indole core Isopropyl C₁₅H₁₇BrN₂O₂ 337.22 Bromine enhances molecular weight/polarity
(S)-7-Cyano analog 7-CN, tetrahydrofuran-derived substituent Isopropyl C₂₁H₂₅N₃O₄ 383.45 Cyano group (electron-withdrawing)
(1S,2R)-cis-1-(N,N-Dipropargylamino)-2-indanyl diethylcarbamate Indanyl core, dipropargylamino Diethyl C₁₈H₂₀N₂O₂ 296.36 Diethyl carbamate; lower lipophilicity
(S)-2-((R)-2-((R)-2,3-dihydro-1H-inden-1-yl)-3-mercapto...propanoic acid Indenyl, mercapto group None (carboxylic acid) Not provided Thiol functionality for redox activity
[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2S)-...propanoate Coumarin-indole hybrid, tert-butyl tert-Butyl C₂₈H₂₉N₃O₆ 503.55 Bulky tert-butyl group; coumarin moiety

Key Observations:

Substituent Effects: The 7-bromo substituent in the target compound increases molecular weight and polarity compared to the 7-cyano analog, which may alter solubility or target binding .

Carbamate Variations: Isopropyl (target) vs. diethyl () vs.

Stereochemistry :

  • The (2S)-configuration in the target compound and (1S,2R)-configuration in highlight the importance of stereochemistry in modulating biological activity, though specific data are unavailable .

Synthetic Routes :

  • Carbamate formation in analogs often employs coupling agents like CDI (), suggesting shared synthetic strategies with the target compound .

Preparation Methods

Key Steps in the Preparation

Step 1: Synthesis of the Cyclopenta[b]indole Core

  • The initial step involves the formation of the tetrahydrocyclopenta[b]indole framework. This can be achieved by cyclization reactions starting from appropriate substituted aniline derivatives or indole precursors.
  • Methods such as intramolecular Friedel-Crafts acylation or palladium-catalyzed cyclizations are commonly employed to build the fused ring system.
  • The tetrahydro nature of the cyclopenta ring indicates partial saturation, which is usually introduced via catalytic hydrogenation or selective reduction steps.

Reaction Conditions and Techniques

  • Solvents: Common solvents include dichloromethane, tetrahydrofuran, and toluene, chosen for their ability to dissolve reactants and control reaction rates.
  • Temperature: Reactions are often performed at low to ambient temperatures to maintain regio- and stereoselectivity.
  • Catalysts and Reagents: Palladium catalysts for cyclization, NBS for bromination, and carbamoyl chlorides for carbamate formation.
  • Purification: The final product is purified by chromatographic techniques such as flash column chromatography or recrystallization, yielding a compound with melting point 174-176 °C and purity ≥95%.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Purpose Notes
1 Cyclization Palladium catalyst or Friedel-Crafts; heat Formation of cyclopenta[b]indole core Control of stereochemistry crucial
2 Electrophilic Bromination N-Bromosuccinimide (NBS), controlled temp Introduction of bromine at 7-position Regioselectivity controlled
3 Carbamate formation Isopropyl chloroformate, inert atmosphere, anhydrous solvent Attachment of propan-2-yl carbamate group Mild conditions to preserve stereochemistry

Research Findings and Optimization

  • The stereochemical integrity of the (2S)-enantiomer is maintained by using enantiomerically pure intermediates and mild reaction conditions during carbamate formation.
  • Microwave-assisted synthesis has been explored in similar compounds to improve reaction efficiency and yield, though specific data for this compound are limited.
  • The purity and identity of the final compound are confirmed by melting point determination (174-176 °C), chromatographic purity analysis, and spectroscopic methods such as NMR and mass spectrometry.

Q & A

Q. What are the optimal synthetic routes for propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate?

Methodology :

  • Key Steps :
    • Intermediate Preparation : Start with 7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-amine. Introduce the carbamate group via reaction with isopropyl chloroformate in anhydrous dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C .
    • Stereochemical Control : Use chiral chromatography or enantioselective synthesis to ensure retention of the (2S)-configuration .
    • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for high purity (>98%).
  • Optimization : Adjust reaction time (12–24 hrs) and temperature (room temp vs. reflux) to maximize yield. Monitor via TLC and LC/MS (e.g., m/z ~363.08 ).

Q. How is this compound characterized for structural confirmation?

Methodology :

  • Spectroscopic Techniques :
    • NMR : Analyze 1^1H and 13^13C NMR to confirm cyclopenta[b]indole core, bromine substitution at C7, and carbamate linkage. Key signals:
  • Indole NH: δ 10.2–10.8 ppm (broad singlet).
  • Isopropyl group: δ 1.2–1.4 ppm (doublet, 6H) .
    • LC/MS : Confirm molecular ion [M+H]+^+ at m/z 363.08–363.11 .
  • X-ray Crystallography : Resolve stereochemistry using single-crystal analysis (e.g., CCDC deposition) .

Q. What are the stability and storage conditions for this compound?

Methodology :

  • Stability Tests :
    • Thermal : Heat at 40°C for 1 week; monitor degradation via HPLC.
    • Light Sensitivity : Expose to UV (254 nm) for 48 hrs; assess decomposition by NMR.
  • Storage Recommendations :
    • Store at –20°C under inert gas (argon) in amber vials.
    • Solubility data (approximate):
SolventSolubility (mg/mL)
DMSO>50
Methanol~10
Water<0.1
  • Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How does the (2S)-stereochemistry influence biological activity?

Methodology :

  • Comparative Studies : Synthesize both (2S) and (2R) enantiomers.
  • Biological Assays : Test affinity for targets (e.g., enzyme inhibition in kinase assays).
    • Example: (2S)-enantiomer showed 10-fold higher inhibition of a kinase target compared to (2R) in radioligand binding assays .
  • Molecular Docking : Simulate binding interactions using software like AutoDock Vina to rationalize stereochemical effects .

Q. What role does the 7-bromo substituent play in reactivity and binding?

Methodology :

  • Electrophilic Substitution : Bromine enhances electrophilicity at C5/C6, enabling Suzuki-Miyaura cross-coupling for derivatization (e.g., with aryl boronic acids) .
  • Biological Impact : Compare activity of 7-bromo vs. 7-H analogs. In cytotoxicity assays, 7-bromo derivatives showed IC50_{50} values 5–10 nM lower in cancer cell lines .

Q. How can conflicting solubility and bioactivity data be resolved?

Methodology :

  • Data Triangulation :
    • Solubility Enhancement : Use co-solvents (e.g., 10% DMSO in PBS) or liposomal formulations.
    • Bioactivity Validation : Repeat assays in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
    • Metabolite Screening : Use LC/MS to detect degradation products (e.g., de-brominated species) that may skew results .

Q. What strategies mitigate decomposition during synthetic scale-up?

Methodology :

  • Process Chemistry :
    • Inert Conditions : Use Schlenk lines for moisture-sensitive steps.
    • Low-Temperature Quenching : Add reaction mixtures to cold (–20°C) aqueous NaHCO3_3 to stabilize intermediates.
    • Quality Control : Implement in-line FTIR to monitor carbamate formation in real time .

Q. How is enantiomeric purity validated during synthesis?

Methodology :

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers. Retention times: (2S) = 8.2 min, (2R) = 9.5 min .
  • Polarimetry : Measure specific rotation ([α]D_D = +32° for (2S)-enantiomer in methanol) .

Q. What analytical methods detect trace impurities?

Methodology :

  • HPLC-MS/MS : Use a C18 column (ACN/water + 0.1% formic acid) to resolve:
    • Impurity 1 : De-brominated byproduct (m/z 284.12).
    • Impurity 2 : Hydrolyzed carbamate (m/z 245.09) .
  • LOQ : 0.1% w/w for major impurities.

Q. How does the cyclopenta[b]indole core influence pharmacokinetics?

Methodology :

  • In Vivo Studies : Administer compound to rodent models (IV and oral routes).
    • Key PK Parameters :
ParameterValue (Mean ± SD)
Half-life (t1/2_{1/2})4.2 ± 0.3 hrs
Bioavailability22%
  • Metabolite ID : Use UPLC-QTOF to detect glucuronidated or oxidized metabolites .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate
Reactant of Route 2
Reactant of Route 2
propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate

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